molecular formula C22H29O3D3 B602718 Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)- CAS No. 162462-69-3

Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-

Cat. No. B602718
CAS RN: 162462-69-3
M. Wt: 347.52
InChI Key:
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Description

Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6α)-, commonly referred to as 6α-methyl-d3-pregn-4-ene-3,20-dione, is a steroid hormone that is widely used in scientific research. It is a metabolite of progesterone, an important hormone in the female reproductive system. It has been used to study the effects of hormones on various biological processes, and has been found to be useful in a variety of laboratory experiments.

Mechanism of Action

Target of Action

Medroxyprogesterone-d3, also known as Medroxyprogesterone Acetate (MPA), primarily targets the progesterone receptors in the body . It is a progestin hormone and is used in endometrial and breast cancers . In endometrial cancer, MPA inhibits the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Mode of Action

MPA transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The mechanism of action of progestogen-only contraceptives like MPA depends on the progestogen activity and dose. High-dose progestogen-only contraceptives, such as MPA, inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA is involved in several biochemical pathways. It is linked to ER stress/unfolded protein response, and tumor-related pathways . It also upregulates the Vitamin D receptor gene expression, allowing highly sensitive regulation of T cells by Vitamin D .

Pharmacokinetics

MPA is rapidly absorbed from the GI tract, with peak plasma concentrations achieved within 2–4 hours . Peak plasma concentrations are attained approximately 1 week following subcutaneous injection . Food increases peak plasma concentrations and AUC . It is distributed into human milk .

Result of Action

The use of MPA results in several molecular and cellular effects. It transforms a proliferative endometrium into a secretory endometrium . It also reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma when administered with conjugated estrogens . Long-term use of MPA may lead to significant loss of bone mineral density (BMD), and the bone loss is greater with increasing duration of use .

Action Environment

The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of food can increase peak plasma concentrations and AUC . Additionally, the method of administration (oral, subcutaneous, or intramuscular injection) can also affect its pharmacokinetics .

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMUZJSZHZSGN-ZLUPVJNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028078
Record name Medroxyprogesterone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162462-69-3
Record name Medroxyprogesterone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-
Reactant of Route 2
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Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-
Reactant of Route 3
Reactant of Route 3
Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-
Reactant of Route 4
Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-
Reactant of Route 5
Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-
Reactant of Route 6
Reactant of Route 6
Pregn-4-ene-3,20-dione, 17-hydroxy-6-(methyl-d3)-, (6alpha)-

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